3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol
Description
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 5-methylpyridin-3-yl moiety. This structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the pyridine ring, making it a candidate for pharmaceutical and biochemical applications.
The compound’s structural features, such as the hydroxyl group and methyl-substituted pyridine, may enhance solubility and target binding in medicinal chemistry contexts. Pyridine derivatives are well-documented in drug discovery for their roles in kinase inhibition, antiviral activity, and enzyme modulation .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(5-methylpyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3 |
InChI Key |
FHXCFWFIJCLURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
Route via Esterification and Reduction (Patent EP4382529A1)
A well-documented method involves starting from aminohydroxybutyric acid derivatives, progressing through esterification, lactam formation, and reduction steps:
| Step | Description | Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Esterification of aminohydroxybutyric acid | Methanol with sulfuric acid | Produces methyl ester (V) |
| 2 | Formation of lactam | Addition of water and potassium carbonate | Converts ester to lactam intermediate |
| 3 | Reduction of lactam | Sodium borohydride in diglyme, followed by sulfuric acid treatment | Yields (3S)-Pyrrolidin-3-ol (I) with high stereoselectivity |
| 4 | Optional hydrochloride salt formation | Acid salination | For pharmaceutical applications |
- The process is scalable and GMP-compliant.
- High overall yield (~44% over four steps).
- Produces crystalline intermediates easy to isolate.
- The methyl ester intermediate is prepared via acid-catalyzed esterification with in situ salination, ensuring high purity.
Construction of the Pyrrolidine Ring via Cyclization of Precursors (Literature Methods)
Another approach involves the cyclization of suitably substituted amines and aldehydes:
- Preparation of pyridin-3-yl precursors through substitution reactions on pyridine rings.
- Cyclization under basic or acidic conditions to form the pyrrolidine core.
- Functionalization at the 3-position with hydroxyl groups via reduction or hydroxylation.
This route benefits from modularity, allowing variation of substituents on the pyridine ring, including methyl groups at the 5-position.
Use of Cross-Coupling and Palladium-Catalyzed Reactions
In some advanced methods, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to attach the pyridinyl moiety to the pyrrolidine ring:
- Preparation of halogenated pyrrolidine intermediates .
- Coupling with methylpyridine derivatives under optimized conditions.
- Hydroxylation or reduction to introduce the alcohol functionality.
These methods are suitable for large-scale synthesis with high regioselectivity.
Critical Reaction Parameters and Optimization
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Final Product Yield | Purity | Notes |
|---|---|---|---|---|---|
| EP4382529A1 | Aminohydroxybutyric acid | Esterification, lactam formation, reduction | (3S)-Pyrrolidin-3-ol | >99% | GMP-compatible, scalable |
| Literature Cyclization | Pyridine derivatives | Cyclization, hydroxylation | 3-(5-Methylpyridin-3-yl)pyrrolidine | Variable | Modular, adaptable to different substituents |
| Cross-Coupling | Halogenated pyrrolidine | Suzuki or Buchwald-Hartwig | Target compound | High | Suitable for complex modifications |
Notes on Industrial Scalability and Purity
The patent EP4382529A1 emphasizes the importance of crystalline intermediates that are easy to isolate, facilitating large-scale manufacturing. The process is designed to meet regulatory standards, with high optical and chemical purity, crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated pyrrolidine derivatives .
Scientific Research Applications
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Pyrrolidine Derivatives with Aromatic Substituents
Notes:
- Pyridine vs.
- Substituent Position : The 5-methyl group on the pyridine (target compound) vs. 5-methoxy in 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol influences lipophilicity (methyl increases logP vs. methoxy’s polarity).
- Stereochemistry : Chiral pyrrolidine derivatives, such as (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride, exhibit stereospecific biological activities, suggesting that the target compound’s stereochemistry (if defined) could critically impact efficacy .
Halogenated and Functionalized Analogues
Notes:
- Electron-Withdrawing Groups : Halogens (e.g., Cl, CF₃) improve metabolic stability and binding affinity in enzyme inhibitors .
- Hybrid Structures : Compounds like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride demonstrate how additional functional groups (e.g., hydroxymethyl) can modulate solubility and pharmacokinetics .
Physicochemical Properties
- Boiling Point and Solubility: While direct data for the target compound is unavailable, (5-Methylpyridin-3-yl)methanol (a related intermediate) has a boiling point of 256°C and density of 1.092 g/cm³ . The pyrrolidine ring in the target compound likely reduces volatility compared to methanol derivatives.
- Molecular Weight : The target compound (~178 g/mol) falls between simpler pyrrolidines (e.g., 137 g/mol ) and bulkier aryl-substituted analogues (e.g., 194 g/mol ), balancing bioavailability and membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
